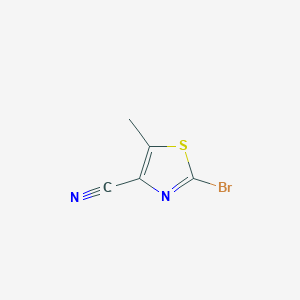

2-溴-5-甲基噻唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-5-methylthiazole-4-carbonitrile is a useful research compound. Its molecular formula is C5H3BrN2S and its molecular weight is 203.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-5-methylthiazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-methylthiazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和化学转化

2-溴-5-甲基噻唑-4-腈作为各种化学合成和转化的中间体。例如,它与锌或铟粉和甲酸发生区域选择性氢卤化,生成 3-溴异噻唑-4-腈。该反应是探索二卤异噻唑腈氢卤化反应的更广泛研究的一部分,突出了该化合物在合成具有材料科学和药物化学潜在应用的卤代异噻唑衍生物中的效用 (Ioannidou & Koutentis, 2011)。此外,2-溴-5-甲基噻唑-4-腈还可以参与铃木偶联反应,为取代的异噻唑提供一条途径,这在开发新材料和生物活性分子中很有价值 (Christoforou, Koutentis, & Rees, 2003)。

抗肿瘤活性

在药物化学领域,已研究了可以由 2-溴-5-甲基噻唑-4-腈等化合物合成的异噻唑衍生物的抗肿瘤活性。值得注意的是,源自取代异噻唑配体的钌(II)配合物在体外研究中显示出有希望的结果,表明在癌症治疗中具有潜在应用。这些配合物与 DNA 和蛋白质相互作用,影响细胞增殖并诱导癌细胞凋亡,这可能导致开发出新的抗癌药物 (Đukić et al., 2020)。

抗菌评价

与 2-溴-5-甲基噻唑-4-腈相关的化合物,如噻唑并[4,5-d]嘧啶,已被合成并评估其抗菌性能。这些研究有助于在抗生素耐药性不断增长的背景下寻找新的抗菌剂,突出了该化合物在新治疗策略开发中的相关性 (Rahimizadeh et al., 2011)。

作用机制

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-5-methylthiazole-4-carbonitrile are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .

生化分析

Biochemical Properties

2-Bromo-5-methylthiazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of 2-Bromo-5-methylthiazole-4-carbonitrile to the active sites of enzymes, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 2-Bromo-5-methylthiazole-4-carbonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-Bromo-5-methylthiazole-4-carbonitrile has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 2-Bromo-5-methylthiazole-4-carbonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, thereby modulating their activity. This compound can act as an enzyme inhibitor, preventing the normal catalytic function of the enzyme. Furthermore, 2-Bromo-5-methylthiazole-4-carbonitrile can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-5-methylthiazole-4-carbonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-5-methylthiazole-4-carbonitrile remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Bromo-5-methylthiazole-4-carbonitrile vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse reactions. Threshold effects have been observed, where a specific dosage level is required to elicit a significant biological response. Toxic effects at high doses may include cellular damage, disruption of metabolic processes, and adverse effects on organ function .

Metabolic Pathways

2-Bromo-5-methylthiazole-4-carbonitrile is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux. This compound can affect the levels of specific metabolites by inhibiting or modulating the activity of key metabolic enzymes. The metabolic pathways influenced by 2-Bromo-5-methylthiazole-4-carbonitrile are crucial for maintaining cellular homeostasis and energy production .

Transport and Distribution

The transport and distribution of 2-Bromo-5-methylthiazole-4-carbonitrile within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of 2-Bromo-5-methylthiazole-4-carbonitrile within tissues can influence its overall efficacy and biological effects .

Subcellular Localization

The subcellular localization of 2-Bromo-5-methylthiazole-4-carbonitrile is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-Bromo-5-methylthiazole-4-carbonitrile within subcellular structures can affect its interactions with biomolecules and its overall biological activity .

属性

IUPAC Name |

2-bromo-5-methyl-1,3-thiazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c1-3-4(2-7)8-5(6)9-3/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMPVBMMGTVOKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379365-49-7 |

Source

|

| Record name | 4-Thiazolecarbonitrile, 2-bromo-5-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6591340.png)

![2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591379.png)